molecular formula C18H22BNO3 B12320800 5-(2-Methoxyphenyl)pyridine-3-boronic acid pinacol ester

5-(2-Methoxyphenyl)pyridine-3-boronic acid pinacol ester

Cat. No.: B12320800
M. Wt: 311.2 g/mol
InChI Key: WTMIOECRQVMJCC-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)pyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)pyridine-3-boronic acid pinacol ester typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reagents and catalysts are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)pyridine-3-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).

    Conditions: Typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

5-(2-Methoxyphenyl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 5-(2-Methoxyphenyl)pyridine-3-boronic acid pinacol ester in cross-coupling reactions involves the transmetalation step in the Suzuki-Miyaura coupling. The boronic ester transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond . This process is facilitated by the base, which activates the boronic ester and enhances its reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyphenyl)pyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of compounds with unique electronic and steric characteristics, enhancing its utility in various applications.

Properties

Molecular Formula

C18H22BNO3

Molecular Weight

311.2 g/mol

IUPAC Name

3-(2-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)14-10-13(11-20-12-14)15-8-6-7-9-16(15)21-5/h6-12H,1-5H3

InChI Key

WTMIOECRQVMJCC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=CC=CC=C3OC

Origin of Product

United States

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